trans-10,cis-12-Octadecadienoic acid (t10,c12-CLA) is a highly bioactive conjugated dienoic isomer of linoleic acid, functioning as a critical lipid standard and metabolic modulator in biochemical research. Unlike crude conjugated linoleic acid (CLA) mixtures, which typically contain a 50:50 ratio of the c9,t11 and t10,c12 isomers, pure t10,c12-CLA is specifically procured for its exclusive anti-adipogenic and lipolytic properties. In laboratory workflows, it serves as an indispensable reference material and active agent for inducing fat mass reduction, modulating lipoprotein profiles, and downregulating specific lipogenic transcription factors (such as PPARγ and L-FABP). Its procurement value lies in providing absolute isomeric purity, enabling researchers and formulators to isolate targeted metabolic pathways without the confounding biological noise introduced by more abundant, yet metabolically divergent, CLA isomers [1].
Substituting pure t10,c12-CLA with generic CLA mixtures or the more common c9,t11-CLA isomer fundamentally compromises experimental reproducibility and application-critical performance. While c9,t11-CLA is often studied for anti-inflammatory properties, it completely lacks the potent anti-adipogenic and lipolytic activity inherent to the t10,c12 conformation. Using a standard 50:50 commercial CLA blend in metabolic or cardiovascular assays results in neutralized or diluted data, as the c9,t11 isomer exerts no significant effect on adipocyte size reduction or specific lipoprotein modulation. Consequently, procurement of the isolated t10,c12-CLA standard is strictly required to prevent cross-activation of opposing metabolic pathways and to ensure accurate, isomer-specific transcriptional targeting [1].
In controlled studies evaluating fat mass reduction, the t10,c12-CLA isomer demonstrates exclusive efficacy in altering adipocyte morphology. Quantitative analysis shows that t10,c12-CLA reduces adipocyte size by approximately 50% and decreases epididymal fat pad weights by 16% compared to obese controls. In direct contrast, the c9,t11-CLA isomer yields no significant reduction in these parameters [1].
| Evidence Dimension | Adipocyte size and fat pad weight reduction |
| Target Compound Data | ~50% reduction in adipocyte size; 16% decrease in epididymal fat pad weight |
| Comparator Or Baseline | c9,t11-CLA (0% significant reduction; functionally identical to obese control) |
| Quantified Difference | Absolute divergence in anti-adipogenic efficacy (active vs. inactive) |
| Conditions | In vivo dietary supplementation models (rats/hamsters) |
Ensures reproducible induction of lipolysis and fat mass reduction, which is impossible when using crude CLA mixtures due to the null effect of the c9,t11 isomer.
Molecular biology workflows targeting lipid metabolism require precise ligand specificity. t10,c12-CLA actively modulates key metabolic transcription factors, significantly downregulating Liver Fatty Acid-Binding Protein (L-FABP) and altering PPARγ signaling pathways to induce distinct metabolic shifts (including hyperinsulinemia and fatty liver in specific murine models). The c9,t11-CLA isomer and standard Linoleic Acid (LA) fail to exert this specific transcriptional control, maintaining baseline expression levels [1].
| Evidence Dimension | Downregulation of L-FABP and lipogenic genes |
| Target Compound Data | Significant suppression of L-FABP mRNA levels and PPARγ target genes |
| Comparator Or Baseline | c9,t11-CLA and Linoleic Acid (No significant suppression) |
| Quantified Difference | Exclusive transcriptional suppression by the t10,c12 conformation |
| Conditions | Hepatic and adipose tissue gene expression assays (in vivo/in vitro) |
Prevents confounding transcriptional noise in metabolic screening workflows, strictly requiring the isolated t10,c12 isomer rather than a generic linoleic acid or CLA blend.
When formulating specialized preclinical diets for cardiovascular and lipid transport studies, the choice of CLA isomer dictates the resulting lipoprotein profile. t10,c12-CLA actively decreases fasting LDL-cholesterol by 18% and HDL-cholesterol by 11%, while increasing VLDL-triacylglycerol by 61%. Formulations using c9,t11-CLA produce no significant alterations in these specific fasting lipid parameters [1].
| Evidence Dimension | Fasting LDL and VLDL alteration |
| Target Compound Data | 18% decrease in LDL-C; 61% increase in VLDL-triacylglycerol |
| Comparator Or Baseline | c9,t11-CLA (No significant change vs. control) |
| Quantified Difference | Isomer-specific modulation of lipoprotein fractions |
| Conditions | Controlled dietary formulation in hamster models (1.5% energy from CLA) |
Dictates that specialized preclinical diets targeting cardiovascular markers must be formulated with pure t10,c12-CLA to avoid the diluting effects of standard 50:50 commercial CLA blends.
Where this compound is the right choice: Inducing fat mass reduction and adipocyte shrinkage in cell culture (e.g., 3T3-L1 preadipocytes) and murine models. Pure t10,c12-CLA ensures reproducible lipolytic effects, avoiding the null or confounding metabolic activities introduced by c9,t11-CLA in crude mixtures [1].
Where this compound is the right choice: Serving as a specific ligand and modulator in molecular biology assays targeting PPARγ, C/EBPα, and L-FABP. The isolated t10,c12 isomer allows researchers to study lipid metabolism suppression without cross-activation from other conjugated dienes [2].
Where this compound is the right choice: Formulating precise experimental diets in cardiovascular and lipid transport research. Procurement of pure t10,c12-CLA is necessary to isolate its unique LDL-lowering and VLDL-increasing effects, which are otherwise masked in standard 50:50 commercial CLA blends [3].
Where this compound is the right choice: Acting as a high-purity reference standard in GC-MS and LC-MS workflows. It is essential for quantifying isomer-specific cellular incorporation, oxidation rates, and metabolic flux in complex biological matrices where distinguishing between t10,c12 and c9,t11 isomers is critical [1].